molecular formula C27H25N3O5 B11193228 N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

Cat. No.: B11193228
M. Wt: 471.5 g/mol
InChI Key: OSXIOWBALMTBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, phenoxyphenyl group, and phenylacetyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the phenoxyphenyl and phenylacetyl groups. Common reagents used in the synthesis include phenoxyphenyl derivatives, pyrrolidinone, and phenylacetyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidinyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines, including breast and gastric cancers.

CompoundActivityReference
N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazineAnticancer
4-(Phenoxymethyl)anilineAntimicrobial
2-MethylbenzohydrazideAnti-inflammatory

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of hydrazone derivatives related to this compound. Antioxidants are crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antioxidant Activity Assessment

The antioxidant activity can be evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. Compounds structurally related to this compound have demonstrated significant antioxidant capabilities.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving hydrazine derivatives and carbonyl compounds. The versatility in synthesis allows for the development of derivatives tailored for specific biological activities.

Synthetic Pathways

Common synthetic approaches include:

  • Reaction of hydrazides with appropriate anhydrides.
  • Modification of existing compounds to enhance biological activity.

Material Science Applications

Beyond medicinal applications, the compound's unique structural properties make it suitable for material science applications, particularly in developing new polymers or composites that require specific thermal or mechanical properties.

Case Studies

Several studies have documented the biological activity and potential applications of related compounds:

  • Anticancer Evaluation : A study on diphenylamine-pyrrolidin derivatives demonstrated significant anticancer activity against specific cell lines.
  • Antioxidant Studies : Research on similar hydrazone derivatives indicated their efficiency in reducing oxidative stress markers in vitro.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(4-phenylphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide
  • N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide
  • N-[2,5-dioxo-1-(4-chlorophenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide

Uniqueness

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Biological Activity

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide is a complex organic compound with significant potential in medicinal chemistry. Characterized by a unique structural framework that includes a pyrrolidine backbone, phenoxy and phenylacetyl functional groups, this compound exhibits diverse biological activities. Its molecular formula is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol .

Structural Features

The compound's structure contributes to its biological activity, particularly due to the presence of multiple carbonyl groups and hydrazide functionality. These features enhance its reactivity and potential for interaction with biological targets.

Feature Description
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Functional GroupsPyrrolidine, Phenoxy, Phenylacetyl, Carbonyls

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural features have shown potential in inhibiting microbial growth.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been observed, suggesting its utility in cancer therapy.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes related to various metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study utilizing derivatives of pyrrolidine demonstrated significant antimicrobial activity against various bacterial strains. The presence of the phenoxy group was noted to enhance lipophilicity and membrane penetration .
  • Anticancer Activity : Research on related compounds indicated strong anticancer effects against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, highlighting the potential of this compound as an anticancer agent .
  • Enzyme Inhibition : In vitro assays showed that derivatives of this compound could inhibit enzymes such as cholinesterases and glucosidases, which are crucial in metabolic disorders .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. However, initial findings suggest that its interactions with cellular targets may involve:

  • Alteration of Signaling Pathways : The compound may modulate pathways associated with cell survival and apoptosis.
  • Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to affect DNA repair pathways, contributing to their anticancer effects .

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(2-phenylacetyl)propanehydrazide

InChI

InChI=1S/C27H25N3O5/c1-2-25(32)30(28-24(31)17-19-9-5-3-6-10-19)23-18-26(33)29(27(23)34)20-13-15-22(16-14-20)35-21-11-7-4-8-12-21/h3-16,23H,2,17-18H2,1H3,(H,28,31)

InChI Key

OSXIOWBALMTBKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.